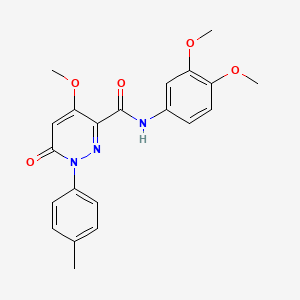

![molecular formula C14H15F6NO4 B2843801 4-[3-(Trifluoromethoxy)phenyl]piperidin-4-ol; trifluoroacetic acid CAS No. 1803600-50-1](/img/structure/B2843801.png)

4-[3-(Trifluoromethoxy)phenyl]piperidin-4-ol; trifluoroacetic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

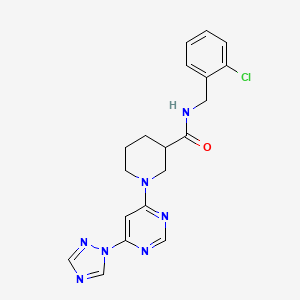

“4-[3-(Trifluoromethoxy)phenyl]piperidin-4-ol; trifluoroacetic acid” is a chemical compound with the CAS Number: 1803600-50-1 . It has a molecular weight of 375.27 . The compound is a white solid .

Molecular Structure Analysis

The molecular formula of the compound is C14H15F6NO4 . The InChI code is 1S/C12H14F3NO2.C2HF3O2/c13-12(14,15)18-10-3-1-2-9(8-10)11(17)4-6-16-7-5-11;3-2(4,5)1(6)7/h1-3,8,16-17H,4-7H2;(H,6,7) .Physical and Chemical Properties Analysis

The compound is a white solid . It has a molecular weight of 375.27 and a molecular formula of C14H15F6NO4 . The InChI code is 1S/C12H14F3NO2.C2HF3O2/c13-12(14,15)18-10-3-1-2-9(8-10)11(17)4-6-16-7-5-11;3-2(4,5)1(6)7/h1-3,8,16-17H,4-7H2;(H,6,7) .Aplicaciones Científicas De Investigación

Catalyst in Cationic Cyclizations

Trifluoromethanesulfonic (triflic) acid has been identified as an excellent catalyst for inducing 5-endo cyclisations of homoallylic sulfonamides, leading to the efficient formation of pyrrolidines and polycyclic systems. This showcases the utility of trifluoroacetic acid derivatives in facilitating complex cyclization reactions (Haskins & Knight, 2002).

Organocatalytic Conjugate Additions

The combination of (S)-N-(2-pyrrolidinylmethyl)pyrrolidine/trifluoroacetic acid catalyzed the direct addition of alkyl methyl ketones to beta-dimethyl(phenyl)silylmethylene malonate with high yield and excellent regio- and enantioselectivity, highlighting the role of trifluoroacetic acid in organocatalytic processes (Chowdhury & Ghosh, 2009).

Synthesis of Fluorinated Retinoids

Piperidine-acetic acid catalyzed crossed aldol condensation with trifluoroacetone has been employed for the synthesis of fluorinated retinoids, demonstrating the importance of trifluoroacetic acid derivatives in the creation of compounds with potential therapeutic applications (Mead et al., 1985).

LC-MS Characterization of Proteins

Trifluoroacetic acid is commonly used as a mobile phase additive in reversed-phase liquid chromatography (RPLC) for the analysis of proteins, due to its ability to provide symmetrical and narrow peak shapes for proteins, though it may decrease mass spectrometric sensitivity (Bobály et al., 2015).

Chiral Synthesis of Piperidine Derivatives

A large-scale chiral synthesis of protected 2-substituted 4-oxo-piperidine derivatives has been described, employing trifluoroacetic acid–boron trifluoride, showcasing its utility in chiral synthesis processes (Lau et al., 2002).

Safety and Hazards

Propiedades

IUPAC Name |

2,2,2-trifluoroacetic acid;4-[3-(trifluoromethoxy)phenyl]piperidin-4-ol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14F3NO2.C2HF3O2/c13-12(14,15)18-10-3-1-2-9(8-10)11(17)4-6-16-7-5-11;3-2(4,5)1(6)7/h1-3,8,16-17H,4-7H2;(H,6,7) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CIMGEHCGJOTQPZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1(C2=CC(=CC=C2)OC(F)(F)F)O.C(=O)(C(F)(F)F)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15F6NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

375.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

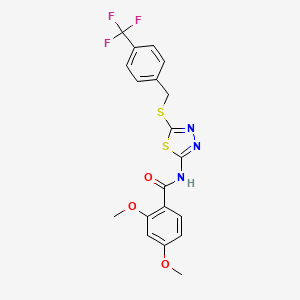

![N-(2-oxobenzo[d][1,3]oxathiol-5-yl)-N-(phenylsulfonyl)cyclohexanecarboxamide](/img/structure/B2843718.png)

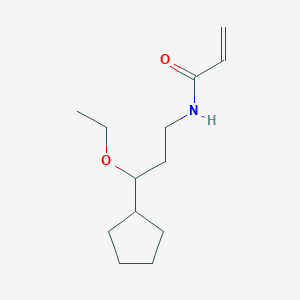

![N-[(4-bromophenyl)methyl]-5H,6H,7H-cyclopenta[c]pyridazine-3-carboxamide](/img/structure/B2843720.png)

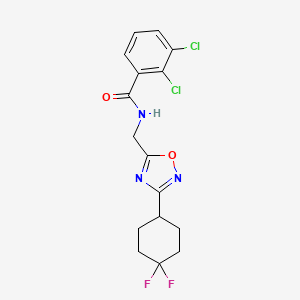

![2-cyano-N-{4-[(difluoromethyl)sulfanyl]phenyl}-3-(4-hydroxy-3-methoxy-5-nitrophenyl)prop-2-enamide](/img/structure/B2843722.png)

![N-(3-chloro-4-methylphenyl)-2-((2-(4-methoxyphenyl)imidazo[1,2-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2843724.png)

![tert-butyl 3-[(morpholin-3-yl)methyl]-2,3-dihydro-1H-indole-1-carboxylate](/img/structure/B2843735.png)

![N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]-3-fluorobenzamide](/img/structure/B2843736.png)

![3-(4-chlorophenyl)-9-(4-(2-hydroxyethyl)phenyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one](/img/structure/B2843738.png)